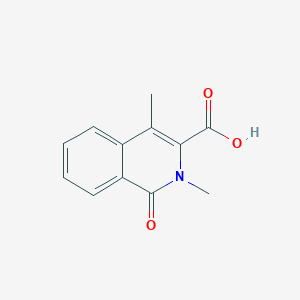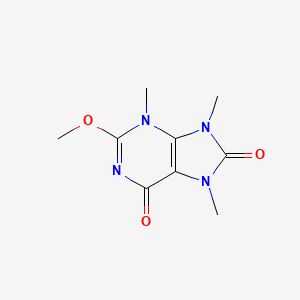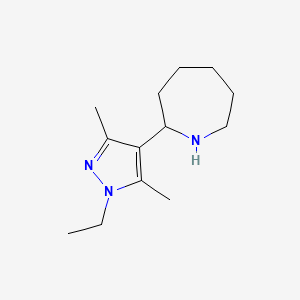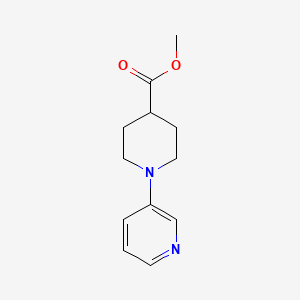
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group at the 3-position and two methyl groups at the 2 and 4 positions. Isoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
N-Alkylation: The starting material, 3,3’-dimethyl-3,4-dihydroisoquinoline, undergoes N-alkylation to form N-alkylated derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, derivatives of this compound have been designed as inhibitors of hepatitis C NS5B polymerase, mimicking pyrophosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but has a hydroxyl group at the 2-position instead of methyl groups.
4-Hydroxy-2-quinolones: These compounds have a similar fused ring system but differ in the position and type of functional groups
Uniqueness
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to other isoquinolinone derivatives.
Eigenschaften
CAS-Nummer |
89928-56-3 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2,4-dimethyl-1-oxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13(2)10(7)12(15)16/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
WKSZSIMJAKPHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)









